molecular formula C15H22N7O8P B1241467 Phosmidosine B

Phosmidosine B

Cat. No.: B1241467
M. Wt: 459.35 g/mol
InChI Key: SEHSCEYJWJDMSC-XLZJSAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosmidosine A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Stability

  • Phosmidosine A's potential as an antitumor agent has been explored, with a focus on its unique property of halting cell growth in the G(1) phase. However, its stability is an issue due to its inherent methyl transfer activity. Researchers have synthesized various analogues of phosmidosine A, finding that derivatives with longer alkyl groups in place of the methyl group on the phosphoramidate linkage showed significant stability and antitumor activity (Sekine et al., 2004).

Anticancer Activity

  • The synthesis of phosmidosine A and its diastereomers has been achieved, showing significant anticancer activities in various tumor cell lines. Phosmidosine derivatives exhibited inhibitory activities against cancer cells regardless of their p53 phenotypes, suggesting their promise as new anticancer agents (Moriguchi et al., 2002).

Structure-Activity Relationship

  • Research into the structure-activity relationship of phosmidosine revealed that replacing the 7,8-dihydro-8-oxoadenine base with adenine did not affect antitumor activity. However, derivatives with uracil, cytosine, or guanine bases showed no significant activity. These findings suggest that phosmidosine serves as an inhibitor of prolyl adenosine 5'-phosphate in cancer-related cells (Sekine et al., 2004).

Synthesis and Biological Properties

  • The synthesis of stable phosmidosine analogs revealed that replacing the methyl group of the N-acylphosphoramidate linkage with longer alkyl groups led to significant stabilization and similar antitumor activities against several cancer cell lines (Okada et al., 2003).

Applications in Cell Cycle Analyses

  • Phosmidosine A has been used as a bioprobe for cell cycle analyses. It was found to inhibit protein synthesis in mammalian cells and arrest the cell cycle at the G1 phase, highlighting its utility in studying cell cycle regulation (Osada, 2003).

Properties

Molecular Formula

C15H22N7O8P

Molecular Weight

459.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[(2S)-pyrrolidine-2-carbonyl]phosphonamidic acid

InChI

InChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6-,7+,9+,10+,14+/m0/s1

InChI Key

SEHSCEYJWJDMSC-XLZJSAHRSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Canonical SMILES

C1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Synonyms

phosmidosine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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